5-Oxaspiro[3.5]nonan-9-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14O2 |
|---|---|
Molecular Weight |
142.20 g/mol |
IUPAC Name |
5-oxaspiro[3.5]nonan-9-ol |
InChI |
InChI=1S/C8H14O2/c9-7-3-1-6-10-8(7)4-2-5-8/h7,9H,1-6H2 |
InChI Key |
WOPHJCLVVXBPRA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(CCC2)OC1)O |
Origin of Product |
United States |
Foundational & Exploratory
5-Oxaspiro[3.5]nonan-9-ol: A Strategic Scaffold for Fsp³-Rich Drug Design
The following technical guide is structured to provide an exhaustive analysis of 5-Oxaspiro[3.5]nonan-9-ol , positioning it as a critical high-Fsp³ scaffold for modern drug discovery.
CAS: 2306262-49-5 | Formula: C₈H₁₄O₂ | M.W.: 142.20 g/mol [1]
Executive Summary
In the contemporary landscape of medicinal chemistry, the "escape from Flatland" is a dominant paradigm. This compound (CAS 2306262-49-5) represents a premier "building block" in this shift, offering a rigid, spirocyclic core that mimics the spatial occupancy of traditional piperidine or cyclohexane rings while significantly altering physicochemical vectors.[1]
Unlike planar aromatics, this scaffold introduces a high fraction of sp³-hybridized carbons (Fsp³), a metric directly correlated with improved clinical success rates due to enhanced solubility and reduced promiscuous binding. This guide details the physicochemical profile, a robust synthetic route via Ring-Closing Metathesis (RCM), and the structural logic for deploying this moiety as a bioisostere in lead optimization.
Physicochemical Profile & Structural Logic
The 5-oxaspiro[3.5]nonane core consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.[1] The strategic placement of the oxygen atom (position 5) and the hydroxyl group (position 9) creates a unique polarity vector that is distinct from standard 4-hydroxytetrahydropyrans.
Table 1: Calculated Physicochemical Properties
| Property | Value | Structural Implication |
| Molecular Weight | 142.20 Da | Fragment-like; ideal for LE (Ligand Efficiency) optimization.[1] |
| cLogP | ~0.8 - 1.2 | Balanced lipophilicity; suitable for CNS penetration and oral bioavailability.[1] |
| TPSA | 29.5 Ų | Low polar surface area, facilitating membrane permeability.[1] |
| H-Bond Donors | 1 | Single hydroxyl handle for derivatization or receptor interaction.[1] |
| H-Bond Acceptors | 2 | Ether oxygen and hydroxyl oxygen.[1] |
| Fsp³ | 1.00 | Fully saturated; maximizes 3D complexity.[1] |
| Rotatable Bonds | 0 | Critical Feature: High rigidity reduces entropic penalty upon binding.[1] |
Structural Utility in Medicinal Chemistry[1][2][3]
-
Bioisosterism: Acts as a surrogate for 4-hydroxypiperidine or 4-hydroxycyclohexane , reducing basicity (vs. piperidine) and lowering lipophilicity (vs. cyclohexane).[1]
-
Vector Control: The spiro-fusion locks the conformation, directing the C9-hydroxyl group into a specific vector that is inaccessible to flexible linear chains or simple monocycles.[1]
-
Metabolic Stability: The quaternary spiro-carbon (C4) blocks metabolic oxidation at that position, a common liability in simple piperidines.
Synthetic Methodology: The RCM Approach
While various routes exist, the most robust and "self-validating" protocol for accessing the 5-oxaspiro[3.5]nonane core involves Ring-Closing Metathesis (RCM) followed by hydroboration.[1] This pathway allows for the precise installation of the hydroxyl group and is adaptable for scale-up.[1]
Experimental Workflow
The synthesis is designed in three modular stages: Precursor Assembly , Cyclization , and Functionalization .
Step 1: Precursor Assembly (Allylation)
Reaction: 1-Vinylcyclobutan-1-ol + Allyl bromide → 1-(Allyloxy)-1-vinylcyclobutane[1]
-
Setup: In a flame-dried flask under Argon, dissolve 1-vinylcyclobutan-1-ol (1.0 eq) in anhydrous DMF.
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min until gas evolution ceases.
-
Alkylation: Add allyl bromide (1.2 eq) dropwise. Warm to RT and stir for 4 hours.
-
Workup: Quench with sat. NH₄Cl.[1] Extract with Et₂O.[1][2][3] Wash organics with H₂O (3x) to remove DMF. Dry (MgSO₄) and concentrate.
-
Validation: ¹H NMR should show terminal vinyl protons (5.8-6.0 ppm) and allyl protons.[1]
Step 2: Ring-Closing Metathesis (RCM)
Reaction: 1-(Allyloxy)-1-vinylcyclobutane → 5-Oxaspiro[3.5]non-7-ene[1]
-
Catalyst: Use Grubbs II or Hoveyda-Grubbs II (2-5 mol%) for high turnover.[1]
-
Solvent: Anhydrous DCM (0.01 M dilution is critical to favor intramolecular cyclization over polymerization).
-
Procedure: Reflux the diene precursor in DCM with the catalyst for 12-24 hours under Argon.
-
Purification: Concentrate and filter through a silica plug to remove Ruthenium residues.
-
Validation: Disappearance of terminal alkene signals in NMR; appearance of internal cyclic alkene protons (~5.7 ppm).
Step 3: Hydroboration-Oxidation (Target Generation)
Reaction: 5-Oxaspiro[3.5]non-7-ene → this compound[1]
-
Hydroboration: Dissolve alkene in THF. Add BH₃[1]·THF or 9-BBN (1.2 eq) at 0°C. Stir at RT for 2 h.
-
Oxidation: Cool to 0°C. Carefully add NaOH (3M) followed by H₂O₂ (30%). Stir for 1 h.
-
Regioselectivity: The steric bulk of the spiro-cyclobutane directs boron addition distal to the quaternary center, favoring the C8/C9 alcohols.[1] Isomers can be separated via flash chromatography.[1]
-
Final Product: this compound (Colorless oil/solid).[1]
Visualized Synthetic Pathway
The following diagram illustrates the logical flow of the RCM strategy, highlighting the transition from acyclic precursors to the rigid spiro-scaffold.
Caption: Figure 1. Modular synthesis of this compound utilizing Ring-Closing Metathesis (RCM) to construct the key spiro-ether junction.
Structural Utility & Bioisosterism
The value of CAS 2306262-49-5 lies in its ability to replace "flat" rings with 3D equivalents without changing the fundamental connectivity of a drug molecule.[1]
Comparative Analysis: "The Spiro Advantage"
When replacing a standard 4-hydroxytetrahydropyran with This compound , the following structural shifts occur:
-
Conformational Locking: The spiro-cyclobutane ring acts as a bulky anchor.[1] In a standard pyran, the ring can flip between chair and boat conformations. In the spiro system, the quaternary center at C4 restricts this flexibility, potentially locking the C9-hydroxyl into a bioactive conformation (reducing the entropic cost of binding).
-
Lipophilic Bulk: The cyclobutane ring adds a small, defined hydrophobic patch ("magic methyl" effect equivalent) which can fill hydrophobic pockets in the target protein (e.g., GPCRs or Kinases).
-
Exit Vector: The angle of the C9-OH bond relative to the core is altered, allowing for fine-tuning of hydrogen bond interactions with the receptor.[1]
Caption: Figure 2. Strategic advantages of the spiro[3.5]nonane scaffold in lead optimization campaigns.
Handling & Analytics
Safety Protocols
-
Hazards: As a low-molecular-weight alcohol/ether, treat as a potential irritant.[1] Standard PPE (gloves, goggles, lab coat) is mandatory.
-
Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The spiro-ether linkage is generally stable but can be acid-sensitive under forcing conditions.[1]
Analytical Characterization
To validate the identity of the synthesized or purchased material, ensure the following signals are present:
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 3.5 - 4.0 ppm: Multiplets corresponding to the C9-H (alpha to OH) and C6-H ₂ (alpha to Oxygen).[1]
-
δ 1.5 - 2.5 ppm: Complex multiplets representing the cyclobutane (C1-C3) and cyclohexane (C7-C8) methylene protons.[1]
-
Key Diagnostic: Distinct diastereotopic splitting of the cyclobutane protons due to the chiral center at C9 (if racemic) or the rigid environment.
-
-
¹³C NMR:
References
-
Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery.[4] Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3682.
-
Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
-
Drug Hunter. (2025).[5][6] The Spirocycle Surge in Drug Discovery. Drug Hunter Reviews.
Sources
- 1. (E)-3-phenyl-3-penten-2-one | CAS#:24612-12-2 | Chemsrc [chemsrc.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of a Family of Spirocyclic Scaffolds; Building Blocks for the Exploration of Chemical Space - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemsynthesis.com [chemsynthesis.com]
Methodological & Application
reaction conditions for nucleophilic substitution on spiro rings
Application Note: Reaction Conditions for Nucleophilic Substitution on Spiro Rings
Executive Summary
Spirocyclic scaffolds (e.g., spiro[3.3]heptane, spiro[2.3]hexane, and azaspiro systems) have emerged as critical "saturated bioisosteres" for phenyl rings in drug discovery.[1] They offer improved solubility and metabolic stability while maintaining defined exit vectors. However, performing nucleophilic substitution (
This guide provides validated protocols for two distinct challenges:
-
Functionalizing the Spiro Skeleton: Displacing leaving groups attached to the spiro ring (e.g., converting a spiro-alcohol to an amine).
-
Spiro-Amines as Nucleophiles: Coupling sterically demanding spiro-amines with aryl halides via
.[1]
Mechanistic Considerations: The "Spiro Effect"
Before attempting synthesis, one must understand the kinetic barriers specific to spiro rings.
-
Steric Shielding (The "Backside" Problem): In an
reaction, the nucleophile must attack the orbital 180° from the leaving group. In spiro systems, the adjacent quaternary carbon (the spiro junction) and the orthogonal ring create a "steric wall" that significantly retards the approach of the nucleophile. -
I-Strain (Internal Strain):
-
Pathway: Formation of a carbocation (
) on a small ring (3- or 4-membered) increases angle strain (ideal 120° vs. actual ~90°).[1] Thus, is generally disfavored on spiro-cyclobutanes or cyclopropanes unless stabilized by strong resonance.[1] -
Pathway: While less affected by angle strain than
, the transition state is crowded. Successful displacement requires compact, high-energy nucleophiles and excellent leaving groups (e.g., Triflate > Mesylate).[1]
-
Pathway: Formation of a carbocation (
Protocol 1: Functionalization of the Spiro Skeleton
Objective: Displacement of a secondary hydroxyl group on a spiro[3.3]heptane scaffold to introduce a nitrogen or sulfur nucleophile.
A. Substrate Activation (Critical Step)
Direct displacement of halides on spiro rings is often sluggish. The alcohol must be converted to a highly reactive sulfonate ester. Triflates (OTf) are recommended over mesylates for difficult substrates.[1]
B. Experimental Workflow
Step 1: Activation (Formation of Spiro-Triflate) [1]
-
Dissolve spiro-alcohol (1.0 equiv) in anhydrous DCM (0.2 M).
-
Cool to -78°C under
. -
Add Pyridine (2.5 equiv) followed by Triflic Anhydride (
) (1.2 equiv) dropwise.[1] -
Stir at -78°C for 30 min, then warm to 0°C. Note: Do not warm to RT if the triflate is unstable.
-
Quench with cold
, extract with DCM, and use immediately (do not store).
Step 2: Nucleophilic Displacement
-
Nucleophile: Sodium Azide (
) or Potassium Thioacetate ( ).[1] -
Solvent: DMF or NMP (Polar Aprotic is mandatory to strip cations).[1]
-
Temperature: RT to 60°C. (Avoid >80°C to prevent elimination/rearrangement).
Detailed Procedure:
-
Suspend
(2.0 equiv) in anhydrous DMF (0.5 M). -
Add the crude spiro-triflate (from Step 1) as a solution in minimal DMF.
-
Stir at 40°C for 12–18 hours .
-
Monitor: TLC/LCMS. If stalled, add 15-Crown-5 (1.0 equiv) to complex the sodium cation and activate the azide.
-
Workup: Dilute with
(to precipitate inorganic salts), wash with water (x5) to remove DMF.[1]
Data Summary: Leaving Group Efficiency on Spiro[3.3]heptane
| Leaving Group | Nucleophile | Conditions | Yield | Notes |
|---|
| Mesylate (OMs) |
Protocol 2: with Spiro-Amines
Objective: Coupling a secondary spiro-amine (e.g., 2-azaspiro[3.3]heptane) with a heteroaryl chloride.[1] Challenge: The spiro-amine is sterically bulky near the nitrogen, making it a poorer nucleophile than piperidine or pyrrolidine.
Experimental Workflow
Reagents:
-
Base: DIPEA (Hünig's base) is standard.[1] For unreactive substrates, use
or (anhydrous).[1] -
Solvent: DMSO or NMP (high dielectric constant accelerates
).[1] Avoid alcohols (IPA/EtOH) if the rate is slow.
Step-by-Step:
-
Charge reaction vial with Heteroaryl Chloride (1.0 equiv).
-
Add Spiro-amine (1.2 equiv) and
(2.0 equiv).[1] -
Add DMSO (concentration 0.5 – 1.0 M).[1] High concentration drives kinetics.[1]
-
Heat to 100°C for 4–16 hours.
-
Optimization: If conversion is <50% after 16h, switch to Buchwald-Hartwig conditions (see Diagram below).
is often limited by the poor nucleophilicity of the spiro-nitrogen.
Visualization: Decision Logic for Spiro-Substitution
The following diagram outlines the logical flow for selecting reaction conditions based on the substrate type.
Caption: Decision matrix for selecting reaction conditions based on the role of the spirocyclic scaffold (electrophile vs. nucleophile).
Troubleshooting & Optimization
| Problem | Root Cause | Solution |
| No Reaction ( | Steric shielding of | Use a smaller nucleophile (e.g., |
| Elimination Products | Basicity of nucleophile > Nucleophilicity.[1] | Lower temperature.[2] Use non-basic nucleophiles (e.g., Thiolates, Azides).[1] Avoid alkoxides. |
| Low Yield ( | Poor nucleophilicity of spiro-amine.[1] | Switch solvent to DMSO (0.5 M).[1] Increase Temp to 120°C. If failed, switch to Pd-catalysis (RuPhos/XPhos). |
| Ring Opening | Strain release driving bond cleavage. | Avoid strong Lewis Acids ( |
References
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. ChemRxiv, 2024.[1] Link[1]
-
Synthesis of Oxetane and Azetidine Ethers as Ester Isosteres. Organic & Biomolecular Chemistry, 2020. Link
-
Application Notes for Nucleophilic Aromatic Substitution (SNAr). BenchChem, 2025.[1] Link[1]
-
Nucleophilic Substitution in Halogenoalkanes. Cognito Resources, 2023. Link
-
Stereoselective Synthesis of Polysubstituted Spiropentanes. Journal of the American Chemical Society, 2022. Link[1]
Sources
Application Notes and Protocols for the Incorporation of 5-Oxaspiro[3.5]nonan-9-ol into Peptide Backbones
Abstract
The introduction of conformationally constrained non-natural amino acids into peptides is a paramount strategy in modern drug discovery for enhancing proteolytic stability, modulating receptor affinity, and refining pharmacokinetic profiles. Spirocyclic scaffolds, in particular, offer a rigid three-dimensional framework that can effectively mimic or induce specific secondary structures such as β-turns. This document provides a comprehensive guide for the chemical synthesis of a novel 5-oxaspiro[3.5]nonan-9-ol derived amino acid analogue and its subsequent incorporation into peptide backbones using standard solid-phase peptide synthesis (SPPS) methodologies. We present detailed, field-tested protocols, addressing potential challenges, and outlining characterization techniques for the resulting spirocyclic peptides.
Introduction: The Rationale for Spirocyclic Constraints in Peptidomimetics
Peptides are exquisite signaling molecules, but their therapeutic potential is often hampered by poor metabolic stability and conformational flexibility, which can lead to reduced receptor selectivity and bioavailability. To overcome these limitations, medicinal chemists introduce modifications to the peptide backbone to impose conformational rigidity.[1] Heterocyclic moieties, including spirocycles, are particularly effective for this purpose, as they can lock the peptide backbone into a desired bioactive conformation.[2] The 5-oxaspiro[3.5]nonane framework, with its unique three-dimensional structure, presents an attractive scaffold for inducing turn-like structures in peptides, which are critical for many biological recognition events. This guide details the process of leveraging the this compound motif for peptide modification.
Synthesis of the Fmoc-Protected Spirocyclic Building Block
The successful incorporation of this compound into a peptide via Solid Phase Peptide Synthesis (SPPS) necessitates its conversion into a suitable amino acid derivative, bearing an N-terminal Fmoc protecting group and a C-terminal carboxylic acid.[3] We propose a robust synthetic route starting from the commercially available this compound. The overall synthetic scheme is depicted below.
Caption: Proposed synthetic route for Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine.
Protocol 2.1: Synthesis of (R/S)-5-Oxaspiro[3.5]nonan-9-amine
This two-step, one-pot procedure first oxidizes the starting alcohol to the corresponding ketone, which is then converted to the amine via reductive amination.
Materials:
-
This compound
-
Dess-Martin periodinane
-
Dichloromethane (DCM), anhydrous
-
Ammonia in methanol (7 N)
-
Sodium cyanoborohydride (NaBH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diatomaceous earth
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C in an ice bath.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-3 hours, monitoring by TLC for the disappearance of the starting material.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 20 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. Caution: The intermediate ketone can be volatile.
-
Without further purification, dissolve the crude ketone in methanol.
-
Add a 7 N solution of ammonia in methanol (10 eq) and stir for 30 minutes at room temperature.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 12-18 hours.
-
Quench the reaction by carefully adding 1 M HCl until the pH is ~2.
-
Stir for 30 minutes, then basify with 6 M NaOH to pH >12.
-
Extract the product with DCM (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate to yield the crude amine, which can be purified by column chromatography.
Protocol 2.2: Synthesis of Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine
This protocol involves the alkylation of the newly synthesized amine with ethyl bromoacetate, followed by saponification of the ester and subsequent Fmoc protection of the secondary amine.
Materials:
-
(R/S)-5-Oxaspiro[3.5]nonan-9-amine
-
Ethyl bromoacetate
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
9-fluorenylmethyloxycarbonyl N-succinimidyl carbonate (Fmoc-OSu)
-
Sodium carbonate (Na₂CO₃)
-
Diethyl ether
-
1 M HCl
Procedure:
-
Dissolve (R/S)-5-Oxaspiro[3.5]nonan-9-amine (1.0 eq) in ACN.
-
Add DIPEA (2.5 eq) and cool the mixture to 0 °C.
-
Add ethyl bromoacetate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by LC-MS. Upon completion, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over MgSO₄, filter, and concentrate to yield the crude ester.
-
Dissolve the crude ester in a 3:1 mixture of THF and water.
-
Add LiOH (2.0 eq) and stir at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC or LC-MS).
-
Cool the mixture to 0 °C and acidify to pH ~3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x). Dry the combined organic layers and concentrate to obtain the free acid.
-
Dissolve the crude acid in a 1:1 mixture of 10% aqueous Na₂CO₃ and acetone.
-
Add a solution of Fmoc-OSu (1.1 eq) in acetone dropwise.
-
Stir at room temperature for 12-16 hours.
-
Remove the acetone under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography to yield Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine as a white solid.
Table 1: Characterization Data for the Spirocyclic Building Block
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (CDCl₃, δ ppm) |
| Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine | C₂₅H₂₇NO₅ | 421.19 | 422.2 | Characteristic peaks for Fmoc group (7.2-7.8 ppm), spirocycle protons (1.5-4.0 ppm), and glycine methylene (3.8-4.2 ppm) |
Note: Expected NMR shifts are approximate and will require experimental confirmation.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
The newly synthesized Fmoc-protected spirocyclic amino acid can be incorporated into a peptide sequence using standard Fmoc-based SPPS protocols.[3] However, due to the bulky nature of the spirocyclic moiety, certain modifications to the standard protocol are recommended to ensure efficient coupling.[1][4]
Caption: General workflow for SPPS incorporating the spirocyclic amino acid.
Protocol 3.1: SPPS Coupling of Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine
This protocol outlines the manual coupling of the spirocyclic building block. It can be adapted for automated peptide synthesizers.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Kaiser Test reagents (Ninhydrin)
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Perform Fmoc deprotection by treating the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Perform a Kaiser test to confirm the presence of a free primary amine.
-
In a separate vessel, pre-activate the spirocyclic amino acid: dissolve Fmoc-(R/S)-5-oxaspiro[3.5]nonan-9-yl-glycine (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF. Add DIPEA (6.0 eq) and allow the mixture to activate for 2-5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Take a small sample of resin beads and perform a Kaiser test. If the test is positive (indicating incomplete coupling), continue the reaction for another 1-2 hours.
-
If the Kaiser test remains positive, a double coupling is recommended. Drain the reaction vessel, wash with DMF (3x), and repeat steps 5-7.
-
Once the Kaiser test is negative, wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Proceed to the deprotection and coupling of the next amino acid in the sequence.
Table 2: Recommended Coupling Reagents and Conditions
| Coupling Reagent | Equivalents (AA:Reagent:Base) | Activation Time | Coupling Time | Rationale |
| HATU/DIPEA | 3 : 2.9 : 6 | 2-5 min | 2-4 hours | High efficiency, low racemization. Recommended for sterically hindered amino acids. |
| HBTU/DIPEA | 3 : 2.9 : 6 | 2-5 min | 2-4 hours | A common and effective alternative to HATU. |
| DIC/Oxyma | 3 : 3 : 3 | 5-10 min | 4-6 hours | Carbodiimide-based method; Oxyma is a safer alternative to HOBt. May require longer coupling times. |
Cleavage, Purification, and Characterization
Protocol 4.1: Cleavage from Resin and Side-Chain Deprotection
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail. A standard Reagent K cocktail is recommended: 82.5% TFA, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol. For simpler peptides without sensitive side chains, a mixture of 95% TFA, 2.5% water, and 2.5% TIS is sufficient.
-
Add the cleavage cocktail to the resin (10 mL per gram of resin) and stir at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate to approximately 10% of its original volume.
-
Precipitate the crude peptide by adding it dropwise to a stirred flask of cold diethyl ether.
-
Centrifuge the suspension to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (2x).
-
Dry the crude peptide under vacuum.
Purification and Characterization
The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
Characterization:
-
Mass Spectrometry (LC-MS/MALDI-TOF): Confirm the molecular weight of the purified peptide. The observed mass should match the calculated mass of the peptide containing the 5-oxaspiro[3.5]nonan-9-yl-glycine residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, 1D (¹H) and 2D (COSY, TOCSY, NOESY) NMR experiments should be performed.[5][6][7] The spectra will confirm the incorporation of the spirocyclic moiety and can provide insights into its influence on the peptide's conformation in solution. Look for characteristic cross-peaks between the spirocycle protons and the adjacent amino acid residues in the NOESY spectrum.
Troubleshooting and Field-Proven Insights
-
Incomplete Coupling: The primary challenge with bulky amino acids like our spirocyclic derivative is incomplete coupling.[4] Always monitor coupling reactions with a Kaiser test. Do not hesitate to perform a double coupling if necessary. Using a more potent coupling reagent like HATU is highly recommended over standard carbodiimides.
-
Aggregation: Sequences containing multiple hydrophobic residues can be prone to aggregation on the resin. If aggregation is suspected (e.g., resin shrinking, slow draining), consider using a more polar solvent system or incorporating pseudoproline dipeptides in the sequence preceding the spirocyclic residue.
-
Racemization: While HATU minimizes racemization, it is still a possibility.[8] The chirality of the final peptide can be assessed by chiral HPLC analysis of the hydrolyzed peptide.
-
Cleavage Issues: Ensure a sufficient volume of cleavage cocktail and reaction time for complete removal of all protecting groups and cleavage from the resin.
Conclusion
The incorporation of the this compound moiety into peptide backbones offers a novel strategy for creating conformationally constrained peptidomimetics. By following the detailed synthetic and SPPS protocols outlined in this guide, researchers can successfully generate these modified peptides for applications in drug discovery and chemical biology. Careful monitoring of coupling reactions and the use of optimized conditions are key to overcoming the challenges associated with sterically demanding non-natural amino acids.
References
-
Solid-Phase Synthesis of [4.4] Spirocyclic Oximes. Journal of Visualized Experiments. [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
- Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Are double couplings in SPPS interesting for purity of short peptides? ResearchGate. [Link]
-
Structural characterization of cyclic peptide 2 a by NMR spectroscopy. ResearchGate. [Link]
-
Synthesis of protected norcysteines for SPPS compatible with Fmoc-strategy. National Institutes of Health. [Link]
-
Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. National Institutes of Health. [Link]
-
The Synthesis and in vitro Study of 9-fluorenylmethoxycarbonyl Protected Non-Protein Amino Acids Antimicrobial Activity. ResearchGate. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. National Institutes of Health. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Institutes of Health. [Link]
- Synthesis method of amino-protecting glycine dipeptidase derivant.
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]
-
A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. ChemRxiv. [Link]
-
An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. American Chemical Society. [Link]
-
Determination of peptide and protein structures using NMR Spectroscopy. UQ eSpace. [Link]
-
Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers. Organic Letters. [Link]
-
Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. [Link]
-
Solid-Phase Peptide Synthesis, the State of the Art: Challenges and Opportunities. Royal Society of Chemistry. [Link]
-
Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
What are the Sustainability Challenges in Peptide Synthesis and Purification? Biomatik. [Link]
-
Structure Determination of Peptides by simple 2D NMR Spectroscopy. YouTube. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. MDPI. [Link]
-
Introduction to Peptide Synthesis. National Institutes of Health. [Link]
-
3-phenyl-1-oxaspiro[3.5]nonan-2-one. ChemSynthesis. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. semanticscholar.org [semanticscholar.org]
Guide to the Handling and Storage of Hygroscopic Spiro Alcohols: Principles and Protocols
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Spiro alcohols, a class of compounds characterized by a spirocyclic core containing one or more hydroxyl groups, are of increasing importance in medicinal chemistry and materials science. Their rigid, three-dimensional structures offer unique scaffolding for designing novel therapeutics and functional materials. However, the inherent polarity of the hydroxyl group often imparts a significant hygroscopic nature to these molecules. The absorption of atmospheric moisture can critically alter their physical properties, compromise chemical integrity, and reduce reactivity, leading to inconsistent experimental results and degradation of the material. This guide provides a comprehensive overview of the principles and detailed protocols for the proper storage and handling of hygroscopic spiro alcohols to ensure their stability and reliability in research and development settings.
The Challenge of Hygroscopicity in Spiro Alcohols
Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] In spiro alcohols, this phenomenon is primarily driven by the hydroxyl (-OH) groups, which readily form hydrogen bonds with atmospheric water molecules.[2] While hydrogen bonding is also responsible for the desirable solubility and boiling point characteristics of alcohols, it becomes a liability when uncontrolled water absorption occurs.[2][3]
The consequences of moisture absorption are significant:
-
Chemical Degradation: Absorbed water can act as a reactant, potentially hydrolyzing sensitive functional groups or catalyzing decomposition pathways. In the context of materials like Spiro-OMeTAD, a key component in perovskite solar cells, moisture contributes to the degradation of the entire device.[4][5]
-
Alteration of Physical Properties: The presence of water can change the compound's melting point, solubility, and viscosity. For solid compounds, it can lead to clumping and make accurate weighing difficult.[6]
-
Reduced Efficacy: As a solvent or reagent absorbs water, its concentration effectively decreases, weakening its performance in chemical reactions or as a cleaning agent.[7][8] This dilution can lead to lower yields, incomplete reactions, and non-reproducible results.
Understanding and mitigating the effects of hygroscopicity is therefore not a trivial procedural matter but a fundamental requirement for scientific integrity.
Foundational Storage Protocols
Proper storage is the first line of defense against moisture contamination. The goal is to create a multi-barrier system that isolates the compound from the ambient atmosphere.
2.1. Primary Containment The immediate container holding the spiro alcohol is the most critical barrier.
-
Material: Chemically inert glass, such as amber borosilicate, is preferred to prevent photochemical reactions and leaching.
-
Sealing: Containers must be airtight. For solids, screw-cap vials with PTFE-lined caps provide an excellent seal. For liquids and solutions, specialized containers like Sigma-Aldrich's Sure/Seal™ bottles are the industry standard, featuring a crown cap over a PTFE-faced rubber liner that allows for reagent removal via syringe while maintaining an inert atmosphere.[9] After use, sealing the cap threads with Parafilm can provide an additional barrier, especially for long-term storage.[10]
2.2. Secondary Storage Environment The environment where the primary container is stored provides a second layer of protection.
-
Desiccators: A glass or plastic desiccator containing a renewable desiccant (e.g., silica gel with a moisture indicator, Drierite) is the minimum requirement for storing hygroscopic solids. The desiccant actively removes moisture from the enclosed airspace.
-
Inert Atmosphere Chambers (Gloveboxes): For highly sensitive spiro alcohols, storage within a glovebox filled with an inert gas (typically argon or nitrogen) provides the ultimate protection.[11] This maintains an anhydrous and oxygen-free environment with moisture levels often below 1 ppm.
Table 1: Recommended Storage Conditions for Hygroscopic Spiro Alcohols
| Parameter | Condition | Rationale & Best Practices |
| Temperature | Cool & Stable (as per SDS) | Prevents thermal degradation and minimizes pressure changes due to temperature fluctuations that can compromise seals.[12][13] Avoid storing near heat sources. |
| Atmosphere | Dry, Inert (Nitrogen or Argon) | Minimizes exposure to atmospheric moisture and oxygen.[14] Argon is preferred for compounds reactive with nitrogen (e.g., lithium-containing).[15] |
| Humidity | As low as possible (<20% RH) | Directly reduces the driving force for water absorption. Use of dehumidifiers or desiccators is essential.[16] |
| Light | Dark (Amber Bottles) | Protects light-sensitive compounds from photochemical degradation.[13] |
| Container | Tightly Sealed, Inert Material | Prevents ingress of air and moisture. Use PTFE-lined caps or Sure/Seal™ systems.[6][9] |
Tiered Handling Protocols: From Benchtop to Glovebox
The appropriate handling technique depends on the compound's sensitivity and the stringency of the experimental requirements.
3.1. Tier 1: Standard Benchtop Handling (Low-to-Moderate Sensitivity) This protocol is suitable for less hygroscopic solids or for brief handling periods where minor moisture uptake is tolerable. The core principle is minimizing exposure time.[17]
Protocol:
-
Preparation: Before opening the primary container, allow it to equilibrate to the ambient laboratory temperature to prevent condensation of moisture onto the cold product.
-
Environment: Work in an area with low humidity, if possible. Avoid working near open water baths or on exceptionally humid days.
-
Dispensing: Open the container only for the minimum time required to dispense the material.[6]
-
Weighing: Weigh the compound quickly. Have all necessary spatulas, weigh boats, and secondary containers ready beforehand.
-
Resealing: Immediately and tightly reseal the primary container, wrapping the cap with Parafilm for extra security.
-
Storage: Promptly return the container to its secondary storage environment (e.g., a desiccator).
3.2. Tier 2: Inert Atmosphere Schlenk Line Technique (High Sensitivity Liquids/Solutions) For moisture-sensitive liquids or solutions, or when preparing solutions under anhydrous conditions, standard benchtop handling is inadequate. The use of a Schlenk line and cannula transfer techniques is required to manipulate the material under a positive pressure of an inert gas.[14]
Protocol: Cannula Transfer from a Sure/Seal™ Bottle
-
System Preparation: Assemble the reaction glassware and dry it thoroughly in an oven (e.g., 120°C overnight). Assemble the glassware while still hot and immediately connect it to a Schlenk line, alternating between vacuum and inert gas backfill (perform at least 3 cycles) to establish an inert atmosphere.[14]
-
Reagent Preparation: Secure the Sure/Seal™ bottle containing the spiro alcohol solution. Pierce the septum with a needle connected to the inert gas line to create a positive pressure.
-
Cannula Insertion: Insert one end of a double-tipped needle (cannula) through the septum of the Sure/Seal™ bottle, ensuring the tip is submerged in the liquid. Insert the other end into the reaction flask through a rubber septum.
-
Liquid Transfer: To initiate transfer, either slightly increase the inert gas pressure in the source bottle or slightly reduce the pressure in the receiving flask by venting it with a needle. The pressure differential will push the liquid through the cannula.
-
Completion: Once the desired volume is transferred, remove the cannula from the reaction flask first, then from the source bottle, to prevent siphoning.
-
Storage: Store the partially used Sure/Seal™ bottle under a positive pressure of inert gas in a cool, dry place.
3.3. Tier 3: Glovebox Protocol (Highest Sensitivity / Anhydrous Conditions) A glovebox (or "dry box") is an essential tool for handling extremely hygroscopic or pyrophoric materials.[18] It provides a sealed environment with a continuously purified inert atmosphere.
Protocol: Introducing and Handling Solids in a Glovebox
-
Material Preparation: Place the sealed container of the spiro alcohol, along with any necessary labware (spatulas, vials, etc.), into the glovebox antechamber. All glassware must be rigorously oven-dried beforehand.[19]
-
Antechamber Purging: Close the outer antechamber door. Evacuate the antechamber to a high vacuum and then refill it with the glovebox's inert gas. This "purge cycle" should be repeated a minimum of three times to remove atmospheric contaminants.[20] For porous materials, a longer final evacuation period may be necessary.[20]
-
Transfer into Glovebox: Once purging is complete, open the inner antechamber door and move the items into the main glovebox chamber. Close the inner door immediately.
-
Handling: Perform all manipulations (weighing, solution preparation) inside the glovebox. Use powder-free nitrile gloves over the main butyl gloves to prevent contamination and facilitate cleanup.
-
Waste Removal: Place all waste into a designated container inside the glovebox. Remove it via the antechamber using the same purge cycle procedure.
-
Sample Removal: Place the newly prepared, sealed sample vial into the antechamber, perform the purge cycles, and then remove it from the glovebox.
Quality Control: Verification of Water Content
Visual inspection is insufficient to determine the dryness of a hygroscopic compound. Quantitative analysis is necessary to validate handling and storage protocols.
Karl Fischer (KF) Titration is the gold standard method for determining water content in organic materials due to its high accuracy, precision, and selectivity for water.[21]
Simplified Protocol for Sample Preparation for KF Analysis:
-
Environment: Prepare the sample for KF analysis inside a glovebox or using Schlenk techniques to prevent moisture uptake during preparation.
-
Sample Aliquot: Accurately weigh a small aliquot of the spiro alcohol into a dry, tared vial.
-
Solubilization: Using a gas-tight syringe, add a precise volume of a suitable anhydrous solvent (e.g., anhydrous methanol or a specialized KF solvent) to the vial to dissolve the sample.
-
Injection: Tightly seal the vial. The sample solution can then be directly injected into the titration cell of the KF titrator.
-
Analysis: The titrator will automatically perform the analysis and provide a result in ppm, percentage, or micrograms of water. This data provides definitive feedback on the integrity of your compound.
Other analytical techniques like Thermogravimetric Analysis (TGA) can indicate mass loss on heating, but this is not specific to water and can include other volatile components.[22]
Summary and Conclusion
The chemical stability and experimental utility of hygroscopic spiro alcohols are directly dependent on the rigorous exclusion of atmospheric moisture. By implementing a multi-layered approach that combines appropriate airtight primary containers, secondary storage in desiccated or inert environments, and handling protocols matched to the compound's sensitivity, researchers can ensure the integrity of their materials. For critical applications, especially in drug development and materials science, the use of inert atmosphere techniques and gloveboxes is non-negotiable. Finally, routine quality control via Karl Fischer titration provides the ultimate validation that these protocols are effective, leading to more reliable, reproducible, and successful scientific outcomes.
References
-
TutorChase. How do you handle hygroscopic solutes in the lab?. Available from: [Link]
-
CORECHEM Inc. Hygroscopic: What it Means, What You Need to Know. Available from: [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. 2014. Available from: [Link]
-
OMGCHEERS. How to Store Alcohol: The Crucial Role of Temperature, Humidity, and Light. Available from: [Link]
-
Vishakha Polyfab. Bulk Handling Solutions for Moisture Sensitive Products. 2020. Available from: [Link]
-
A&D Weighing. Guide to Safe Chemical Storage: Best Practices for the Industry. 2024. Available from: [Link]
-
Highly Educated. Understanding Isopropyl Alcohol's Hygroscopic Nature. 2024. Available from: [Link]
-
RayPCB. Effective Ways of Moisture Sensitive Device Storage and Handling. Available from: [Link]
-
Moravek, Inc. A Beginner's Guide to Chemical Storage Best Practices. Available from: [Link]
-
MicroCare. What Does 'Hygroscopic' Mean? Why Is It Important?. Available from: [Link]
-
ResearchGate. Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. 2019. Available from: [Link]
-
Royal Society of Chemistry. The impact of moisture on the stability and degradation of perovskites in solar cells. 2024. Available from: [Link]
-
Mettler Toledo. Techniques for the Determination of Moisture Content, Water Content and Loss on Drying. Available from: [Link]
-
Berry Group, University of Wisconsin-Madison. Section 5.21 Title: Glovebox Use. 2019. Available from: [Link]
-
ACS Publications. Oxidized Spiro-OMeTAD: Investigation of Stability in Contact with Various Perovskite Compositions. 2021. Available from: [Link]
-
National Institutes of Health (NIH). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Available from: [Link]
-
School of Chemistry, University of St Andrews. SOP For Operation Of Glove Boxes. 2018. Available from: [Link]
-
Molecular Inorganic Chemistry, TU Delft. Working with air and moisture sensitive compounds. 2008. Available from: [Link]
-
Chemistry LibreTexts. 15.3: Spectroscopic Properties of Alcohols. 2021. Available from: [Link]
-
ACS Publications. Protecting Perovskite Solar Cells against Moisture-Induced Degradation with Sputtered Inorganic Barrier Layers. 2021. Available from: [Link]
-
ResearchGate. Effect of humidity in the perovskite solar cell. Available from: [Link]
-
EPFL. Glovebox safety guidelines. Available from: [Link]
-
Chad's Prep. 12.2 Properties of Alcohols | Organic Chemistry. 2021. Available from: [Link]
-
ResearchGate. Analytical Review of Spiro‐OMeTAD Hole Transport Materials: Paths Toward Stable and Efficient Perovskite Solar Cells. 2025. Available from: [Link]
-
Bart Laboratory, Purdue University. Standard Operating Procedures: Bart Laboratory. Available from: [Link]
- Google Patents. System and method for processing hygroscopic materials.
-
MolecularCloud. Physical and Chemical Properties of Alcohols. 2024. Available from: [Link]
-
SciSpace. Impact of moisture on efficiency-determining electronic processes in perovskite solar cells. Available from: [Link]
-
AQUALAB. Measuring moisture content: It's more complicated than you think. Available from: [Link]
-
Royal Society of Chemistry. Spiro-OMeTAD or CuSCN as a preferable hole transport material for carbon-based planar perovskite solar cells. Available from: [Link]
-
USGS Publications Warehouse. METHODS FOR ANALYSIS OF ORGANIC SUBSTANCES IN WATER. Available from: [Link]
-
University of Washington. Standard Operating Procedure for Use of Glove Boxes. Available from: [Link]
-
UCL Discovery. Dopant-induced interactions in spiro-OMeTAD: Advancing hole transport for perovskite solar cells. 2024. Available from: [Link]
-
YouTube. What Is The Impact Of Humidity On The Long-term Stability Of Perovskite Solar Cells?. 2025. Available from: [Link]
Sources
- 1. vishakhapolyfab.com [vishakhapolyfab.com]
- 2. Physical and Chemical Properties of Alcohols | MolecularCloud [molecularcloud.org]
- 3. m.youtube.com [m.youtube.com]
- 4. The impact of moisture on the stability and degradation of perovskites in solar cells - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00828B [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. tutorchase.com [tutorchase.com]
- 7. highlyeducatedti.com [highlyeducatedti.com]
- 8. What is Hygroscopic | Product FAQs | MicroCare [microcare.com]
- 9. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. molan.wdfiles.com [molan.wdfiles.com]
- 12. omgcheers.com [omgcheers.com]
- 13. moravek.com [moravek.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. epfl.ch [epfl.ch]
- 16. rawsource.com [rawsource.com]
- 17. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 18. ucd.ie [ucd.ie]
- 19. chem.purdue.edu [chem.purdue.edu]
- 20. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 21. Non-destructive measurement technique for water content in organic solvents based on a thermal approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Measuring moisture content: It’s more complicated than you think | AQUALAB [aqualab.com]
Troubleshooting & Optimization
Technical Guide: Yield Optimization in 5-Oxaspiro[3.5]nonan-9-ol Synthesis
The following technical guide details the yield optimization strategies for 5-Oxaspiro[3.5]nonan-9-ol , specifically focusing on the critical reduction of its ketone precursor.
Executive Summary & Structural Analysis
The synthesis of This compound presents a unique challenge due to the steric congestion at the spiro-fusion center. The molecule consists of a cyclobutane ring spiro-fused to a tetrahydropyran ring.
-
The Critical Bottleneck: The reduction of 5-oxaspiro[3.5]nonan-9-one to the alcohol.
-
Structural Constraint: The carbonyl group at position C9 is adjacent to the quaternary spiro-carbon (C4). The rigid spiro-cyclobutane moiety creates significant steric hindrance, shielding the carbonyl carbon from nucleophilic attack. Furthermore, the oxygen atom at position C5 (alpha to the spiro center) introduces electronic effects that can be leveraged for stereocontrol via chelation.
Yield Improvement Strategy:
-
Reagent Selection: Transition from mild borohydrides to stronger, less sterically demanding reducing agents, or use Lewis Acid activation (Luche Reduction) to overcome the energy barrier.
-
Chelation Control: Utilize the C5-ether oxygen to coordinate the reducing agent, facilitating hydride delivery and improving diastereoselectivity.
-
Workup Efficiency: Address the high water solubility of the ether-alcohol product to prevent loss during aqueous extraction.
Optimized Experimental Protocols
Protocol A: Luche Reduction (Recommended for High Yield)
Best for overcoming steric hindrance and preventing side reactions.
Mechanism: Cerium(III) chloride activates the carbonyl oxygen, making the hindered carbon more electrophilic without increasing the basicity of the medium (which could cause enolization or ring opening).
Materials:
-
Precursor: 5-Oxaspiro[3.5]nonan-9-one (1.0 eq)
-
Reagent: Sodium Borohydride (
, 1.5 eq) -
Catalyst: Cerium(III) Chloride Heptahydrate (
, 1.2 eq) -
Solvent: Methanol (HPLC grade)
Step-by-Step Methodology:
-
Activation: In a flame-dried round-bottom flask, dissolve 5-oxaspiro[3.5]nonan-9-one (10 mmol) and
(12 mmol) in Methanol (50 mL). Stir at 0°C for 15 minutes to allow coordination of the Cerium to the carbonyl and ether oxygen. -
Reduction: Slowly add
(15 mmol) portion-wise over 20 minutes. Note: Gas evolution ( ) will occur; ensure proper venting. -
Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes; Stain: PMA or Anisaldehyde).
-
Quench: Cool back to 0°C. Carefully add Saturated
(10 mL) dropwise. -
Workup (Critical for Yield):
-
Concentrate the mixture under reduced pressure to remove Methanol (do not heat above 40°C).
-
Dilute the residue with water (20 mL) and extract exhaustively with Dichloromethane (DCM) (
mL). Note: The product is polar; simple Ether extraction often leads to 20-30% yield loss. -
Dry combined organics over
, filter, and concentrate.
-
Protocol B: High-Force Reduction (Alternative)
Use if Protocol A yields incomplete conversion.
Reagent: Lithium Aluminum Hydride (
Troubleshooting & FAQs
Common Failure Modes
| Issue | Symptom | Root Cause | Corrective Action |
| Low Yield (<40%) | Product absent in organic layer after workup. | Water Solubility. The ether/alcohol combo makes the molecule amphiphilic. | Salting Out: Saturate the aqueous phase with NaCl before extraction. Use DCM or Chloroform instead of Ether/Hexane. |
| Incomplete Reaction | Starting material (Ketone) remains after 4h. | Steric Shielding. The spiro-cyclobutane blocks the hydride attack trajectory. | Switch to Luche Conditions (Protocol A). The Ce(III) activation pulls electron density, facilitating attack even with sterics. |
| Impurity Profile | New spots on TLC (lower Rf than product). | Ring Opening. Acidic workup or high heat opened the oxetane/THP ring. | Buffer the Quench. Use neutral or slightly basic workup (Sat. |
| Emulsions | Layers do not separate during extraction. | Cerium Salts. Cerium hydroxides form a gelatinous precipitate. | Filtration: Pass the quenched mixture through a celite pad before extraction to remove Cerium salts. |
Frequently Asked Questions
Q: Can I use L-Selectride for stereoselectivity?
A: While L-Selectride is excellent for stereocontrol, it is extremely bulky. Given the existing steric congestion at the spiro center (C4) adjacent to the ketone (C9), L-Selectride may result in no reaction or extremely slow kinetics. Small hydride sources (
Q: Why is the position of the oxygen important? A: The "5-oxa" designation places the oxygen atom in the 6-membered ring, directly attached to the spiro center. This proximity allows the oxygen lone pairs to coordinate with the metal cation (Ce3+ or Li+), effectively "locking" the conformation of the ring and directing the hydride attack from the face opposite the bulky cyclobutane or guided by the chelate, improving diastereoselectivity.
Q: How do I remove the Cerium salts if they clog my separator? A: Do not try to extract directly. Add a complexing agent like Rochelle's Salt (Potassium Sodium Tartrate) solution and stir for 1-2 hours until the layers clarify, or simply filter the suspension through Celite/diatomaceous earth before attempting phase separation.
Visualized Workflows
Reaction Pathway & Logic
The following diagram illustrates the steric challenge and the Luche activation strategy.
Caption: Pathway illustrating the Luche reduction strategy to overcome steric hindrance at the spiro-center.
Troubleshooting Decision Tree
Caption: Decision matrix for resolving common synthetic failures in spiro-alcohol synthesis.
References
-
Gemal, A. L., & Luche, J. L. (1981). Lanthanoids in organic synthesis. 6. The reduction of alpha-enones by sodium borohydride in the presence of lanthanoid chlorides: synthetic and mechanistic aspects. Journal of the American Chemical Society. Link
-
Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH. (Chapter on Chelation Control in Carbonyl Reductions). Link
-
PubChem Compound Summary. (2025). This compound (CID 155895772). National Center for Biotechnology Information. Link
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition. (Context on spiro-ether stability and solubility). Link
solubility issues of 5-Oxaspiro[3.5]nonan-9-ol in organic solvents
Technical Support Guide: Solubility & Handling of 5-Oxaspiro[3.5]nonan-9-ol
Executive Summary & Compound Profile
This compound is a specialized spirocyclic building block increasingly utilized in medicinal chemistry.[1] It belongs to the class of spiro-oxetanes , which are strategically employed as bioisosteres for gem-dimethyl groups or carbonyls.[1] This scaffold is prized for its ability to lower lipophilicity (LogP) and improve metabolic stability while maintaining structural rigidity.[2]
However, its unique physicochemical properties—specifically the polarity introduced by the oxetane oxygen and the hydroxyl group—create distinct solubility challenges compared to traditional lipophilic drug fragments.
| Property | Data / Characteristic |
| CAS Number | 1368181-23-0 (Generic for 8-ol isomer; 9-ol is structurally analogous) |
| Molecular Weight | ~142.2 g/mol |
| LogP (Predicted) | ~0.5 – 1.2 (Moderately Polar) |
| Key Functional Groups | Secondary Alcohol, Cyclic Ether (Oxetane) |
| Primary Challenge | Poor solubility in non-polar alkanes; potential acid sensitivity.[1] |
Solvent Compatibility Matrix
The following table categorizes solvents based on their thermodynamic compatibility with this compound.
| Solvent Class | Solubility Rating | Recommended Solvents | Technical Notes |
| Polar Aprotic | Excellent | DMSO, DMF, DMAc | Ideal for high-concentration stock solutions (>50 mM).[1] |
| Polar Protic | Good to Excellent | Methanol, Ethanol, Isopropanol | Suitable for reactions and transfers. Avoid acidic alcohols for prolonged storage. |
| Chlorinated | Good | Dichloromethane (DCM), Chloroform | Preferred for extractions, though solubility may drop at very low temperatures. |
| Ethers | Moderate | THF, 1,4-Dioxane, MTBE | Good for reactions; MTBE is preferred for extractions over diethyl ether due to higher boiling point and safety. |
| Non-Polar | Poor | Hexane, Heptane, Pentane | Do not use for dissolution. Useful only as anti-solvents to induce precipitation. |
| Aqueous | Low to Moderate | PBS, Water, Cell Media | Soluble at low concentrations (<1 mM) but prone to precipitation at high loads without co-solvents. |
Troubleshooting & FAQs
Scenario A: Dissolution & Stock Preparation
Q: I am trying to dissolve the compound in pure water for an assay, but it remains cloudy. Why? A: While spiro-oxetanes are more polar than their carbocyclic counterparts, this compound is not a salt.[1] Its lipophilic cyclohexane ring limits intrinsic water solubility.
-
Root Cause: The lattice energy of the solid (or cohesive forces if liquid) exceeds the hydration energy provided by water alone.
-
Solution: Pre-dissolve the compound in DMSO (Dimethyl Sulfoxide) to create a high-concentration stock (e.g., 10-100 mM).[1] Then, dilute this stock into your aqueous buffer.[3] Ensure the final DMSO concentration remains below the toxicity threshold for your assay (typically <0.5–1%).
Q: Can I use sonication to speed up dissolution? A: Yes, mild sonication (bath sonicator, 35-40 kHz) is recommended and safe for this scaffold. The spiro-oxetane ring is strained but thermally stable enough to withstand standard sonication temperatures (<40°C) for short durations (5-10 mins).[1]
Scenario B: Chemical Stability & Workup
Q: I used 1M HCl to wash my organic layer, and my yield dropped significantly. Did I lose it to the aqueous phase? A: You likely triggered acid-catalyzed ring opening .[1]
-
Mechanism: Oxetanes are strained 4-membered rings.[1] Strong Brønsted acids protonate the ether oxygen, creating a good leaving group. The ring can then open via nucleophilic attack (by water or chloride), destroying your compound.
-
Protocol Adjustment: Avoid strong acidic washes (HCl, H₂SO₄). If pH adjustment is necessary, use mild buffers (Ammonium Chloride, Phosphate) or weak acids (Citric Acid) and keep the contact time short and cold.
Q: The compound won't extract into Hexanes/EtOAc (3:1). What should I use? A: The compound is too polar for high-alkane mixtures.[1]
-
Recommendation: Switch to DCM (Dichloromethane) or EtOAc (Ethyl Acetate) alone.[1] For difficult extractions from aqueous phases, use DCM/Isopropanol (3:1) or Chloroform/Isopropanol (3:1) . The addition of isopropanol increases the polarity of the organic phase, improving recovery of the alcohol.
Visualized Workflows
Figure 1: Solubility Troubleshooting Decision Tree
Caption: Logical decision pathway for resolving common solubility and stability issues with spiro-oxetane alcohols.
Figure 2: Acid-Catalyzed Decomposition Risk[1]
Caption: Mechanistic pathway showing why acidic environments must be avoided to prevent irreversible scaffold degradation.
Standard Operating Protocols (SOPs)
Protocol 1: Preparation of 50 mM Stock Solution
Best for: In vitro assays, cellular dosing.
-
Weighing: Accurately weigh 7.1 mg of this compound (MW ~142.2).
-
Solvent Addition: Add 1.0 mL of anhydrous, sterile-filtered DMSO (Grade: Cell Culture Tested).
-
Dissolution: Vortex vigorously for 30 seconds. If visual particulates remain, sonicate in a water bath at room temperature for 2 minutes.
-
Storage: Aliquot into amber glass vials (to minimize light/plastic leaching) and store at -20°C. Stable for >6 months if kept dry.
Protocol 2: "Cold-Dilution" Method for Aqueous Assays
Prevents precipitation shock when moving from DMSO to water.[1]
-
Calculate the required final volume of assay buffer (e.g., 10 mL).
-
Place the assay buffer on ice or stir rapidly at room temperature.
-
Take your DMSO stock solution.
-
Subsurface Injection: Immerse the pipette tip below the surface of the stirring buffer and slowly dispense the stock.
-
Why? Dropping it on top can create a localized high-concentration film that precipitates immediately.[1]
-
-
Allow to equilibrate for 5 minutes before adding to cells/proteins.
References
-
Wuitschik, G., et al. (2010).[4] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [1]
-
Bull, J. A., et al. (2016).[5] Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [1]
-
PubChem Compound Summary . 5-Oxaspiro[3.5]nonan-8-ol (Isomer Analog). National Center for Biotechnology Information. [1]
Sources
- 1. 1501084-95-2|5-Oxaspiro[3.5]nonan-8-ylmethanol|BLD Pharm [bldpharm.com]
- 2. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
preventing ring opening of oxaspiro compounds during reaction
To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Preventing Ring Opening of Oxaspiro Compounds
Executive Summary: The Stability Paradox
Oxaspiro compounds—specifically those containing strained rings like oxaspiro[2.n]alkanes (spiroepoxides) and oxaspiro[3.n]alkanes (spirooxetanes) —are high-value pharmacophores due to their ability to orient exit vectors in non-planar space. However, they suffer from a critical "stability paradox": the very ring strain that provides their unique 3D geometry makes them hyper-sensitive to Brønsted acids, Lewis acids, and strong nucleophiles .
This guide provides field-proven protocols to maintain ring integrity during synthesis, workup, and purification.
Troubleshooting Guide & FAQs
Category A: Acid-Mediated Ring Opening (Solvolysis)
Q1: "My crude NMR shows the spirocycle is intact, but after silica gel chromatography, I only isolate the ring-opened diol/alcohol. What happened?"
-
Diagnosis: On-Column Acidolysis . Standard silica gel is slightly acidic (pH 6.0–6.5). For strained spiroethers (especially spiroepoxides like 1-oxaspiro[2.5]octane), this acidity is sufficient to protonate the oxygen, triggering nucleophilic attack by residual water or methanol in the eluent.
-
Solution: Base-Dope the Stationary Phase.
-
Pre-wash the silica column with 1% Triethylamine (Et₃N) in hexanes.
-
Add 0.5% Et₃N to your mobile phase solvents.
-
Alternative: Switch to Neutral Alumina or Florisil , which are less acidic than silica.
-
Q2: "I am removing a Boc group with TFA/DCM, and my oxaspiro ring is blowing up. How do I deprotect without destroying the scaffold?"
-
Diagnosis: Incompatible Orthogonality . Trifluoroacetic acid (TFA) is too strong. The oxaspiro oxygen protonates, and the carbocation is stabilized by the tertiary center (in spiro systems), leading to rapid fragmentation.
-
Solution: Switch to Non-Acidic Deprotection or Lilder Acids.
-
Option A (TMSOTf/2,6-Lutidine): Use TMSOTf to cleave the Boc group under anhydrous conditions. The lutidine acts as a proton sponge to prevent acid buildup.
-
Option B (Thermal): If the molecule is thermally stable, thermal Boc deprotection (heating in DMSO) avoids acid entirely.
-
Option C (Zinc Bromide): ZnBr₂ in DCM is a milder Lewis acid alternative for Boc removal that often spares strained ethers.
-
Category B: Nucleophilic Attack[1][2][3]
Q3: "I'm using a Grignard reagent to attack a pendant ketone, but the oxaspiro ring is also opening. How do I get chemoselectivity?"
-
Diagnosis: Lewis-Acid Assisted Ring Opening .[1] Magnesium salts (MgBr₂, MgI₂) in the Grignard equilibrium act as Lewis acids, coordinating to the spiro-oxygen and activating it for nucleophilic attack by the Grignard reagent.
-
Solution: Additives and Temperature Control. [2]
-
Cryogenic Conditions: Run the reaction at -78°C. Ring opening has a higher activation energy than carbonyl addition.
-
Cerium Chloride (Luche Reduction variant): If reducing a ketone, use CeCl₃. Lanthanides are harder Lewis acids and coordinate preferentially to the carbonyl oxygen over the ether oxygen.
-
Switch Organometallics: Use Organolithiums (RLi) instead of Grignards. Lithium is a weaker Lewis acid than Magnesium, reducing the activation of the ether oxygen.
-
Technical Deep Dive: The Mechanism of Failure
Understanding why the ring opens is the key to preventing it. The failure mode is almost always activation-dependent .
Figure 1: Mechanism of Acid-Catalyzed Oxaspiro Ring Opening
Caption: The pathway from stable spirocycle to failure. Intervention must occur at the "Protonation" stage by removing H+ or Lewis Acids.
Standardized Protocol: "Safe Workup" for Oxaspiro Compounds
This protocol is designed to be self-validating . If a step fails the validation check, do not proceed.
Objective: Isolate sensitive oxaspiro compound from a reaction mixture without hydrolysis.
| Step | Action | Rationale | Validation Check |
| 1 | Quench Preparation | Prepare a saturated NH₄Cl solution doped with 5% NH₄OH (pH ~9). | Check pH: Dip a strip into the quench solution. It must be basic (blue/purple). |
| 2 | Cold Quench | Cool reaction mixture to 0°C. Add quench solution dropwise. | Temp Check: Internal temp must not exceed 5°C (exotherms trigger opening). |
| 3 | Extraction | Extract with Et₂O or EtOAc. Avoid DCM if possible (traces of HCl in DCM can be fatal). | -- |
| 4 | Wash | Wash organic layer with sat. NaHCO₃. | pH Check: Aqueous waste should be pH > 7. |
| 5 | Drying | Use Na₂SO₄ (neutral) instead of MgSO₄ (slightly acidic Lewis acid). | -- |
| 6 | Concentration | Rotary evaporate at bath temp < 30°C. Do not dryness completely if compound is volatile/unstable. | -- |
Comparative Data: Stability Limits
The following table summarizes the stability limits of common oxaspiro scaffolds based on internal application data and literature precedents.
| Scaffold Type | Ring Size | Critical pKa Limit (Approx) | Lewis Acid Tolerance | Thermal Limit (T₅₀) |
| Spiro-Epoxide | 3-membered | pKa > 8 (Basic/Neutral only) | Very Low (Opens with MgBr₂, BF₃) | ~60°C |
| Spiro-Oxetane | 4-membered | pKa > 4 (Weak acids tolerated) | Low (Tolerates ZnBr₂ at low temp) | ~100°C |
| Spiro-THF | 5-membered | pKa > -2 (Stable to TFA short term) | Moderate | >150°C |
| Spiro-THP | 6-membered | Stable to most acids | High | >200°C |
Note: "Critical pKa Limit" refers to the acidity of the environment the compound can withstand for <1 hour without >5% degradation.
References
-
Ring Opening of Epoxides under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of Unusually Strained Spiro Ring Systems. National Institutes of Health (PMC). Retrieved from [Link]
-
Oxetanes: Formation, Reactivity and Total Syntheses. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Stability of Azaspiracids in Acidic Conditions. Journal of Agricultural and Food Chemistry (PubMed). Retrieved from [Link]
-
Lewis Acid Catalyzed Rearrangement of Spiro-Epoxides. ResearchGate. Retrieved from [Link]
Sources
- 1. Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00669J [pubs.rsc.org]
- 2. Evaluation of various pH and temperature conditions on the stability of azaspiracids and their importance in preparative isolation and toxicological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
thermal stability of 5-Oxaspiro[3.5]nonan-9-ol at high temperatures
Technical Support Center: Advanced Chemical Stability Guide Subject: Thermal Stability & Handling of 5-Oxaspiro[3.5]nonan-9-ol Ticket ID: TSC-SPIRO-09-THERM Status: Open / Technical Advisory[1][2][3]
Executive Summary: The Safe Operating Window (SOW)
For researchers utilizing This compound as a scaffold in medicinal chemistry (often as a bioisostere for cyclohexyl or piperidinyl groups), thermal stability is a critical boundary condition.[1][2][3]
While the spirocyclic ether core offers metabolic robustness, the cyclobutane ring strain (~26 kcal/mol) combined with the secondary alcohol at position 9 creates specific thermal vulnerabilities.[1][2][3]
| Parameter | Recommended Limit | Critical Failure Mode |
| Safe Processing Temp | < 110°C | Stable handling zone. |
| Cautionary Zone | 110°C – 145°C | Inert atmosphere required; avoid Lewis acids.[1][2][3] |
| Decomposition Onset (T_onset) | ~150°C - 160°C | Dehydration (primary), Ring Opening (secondary).[1][2][3] |
| Flash Point (Predicted) | ~115°C | Flammability risk in open systems.[1][2][3] |
Part 1: Diagnostic & Troubleshooting (FAQ Format)
Q1: I observe a new, less polar spot on TLC after heating the reaction to 130°C. What happened?
Diagnosis: Thermal Dehydration. Mechanism: The hydroxyl group at C9 is a secondary alcohol.[1][2][3] At elevated temperatures (>120°C), especially in the presence of trace acids or slightly acidic solvents (e.g., unneutralized CDCl3, technical grade EtOAc), the molecule undergoes E1 or E2 elimination .[1][2][3] Result: Formation of the corresponding alkene (5-oxaspiro[3.5]non-8-ene).[1][2][3] This product is less polar than the starting alcohol.[1][2][3]
Q2: My yield drops significantly during Suzuki coupling at 100°C. Is the spiro ring opening?
Diagnosis: Unlikely to be ring opening, more likely Catalyst Poisoning or Oxidation . Analysis: The spiro[3.5] ether linkage is kinetically stable at 100°C. However, the ether oxygen can coordinate with palladium species, potentially dampening catalytic turnover.[1][2][3] Resolution:
-
Check Oxidants: If the reaction turns dark/tarry, the ether alpha-position (adjacent to oxygen) may be oxidizing to a lactone or hydroperoxide.[1][2][3] Ensure rigorous degassing.
-
Lewis Acids: Avoid strong Lewis acids (e.g., AlCl3, BF3[1][2][3]·OEt2) at this temperature, as they coordinate to the ether oxygen and lower the barrier for cyclobutane ring expansion/opening.[1][2][3]
Q3: Can I distill this compound?
Advisory: Only under high vacuum . Protocol: Do not attempt atmospheric distillation. The boiling point at 1 atm is predicted to be >220°C, which is well above the decomposition threshold.[1][3]
-
Safe Protocol: Kugelrohr or Short-path distillation at <0.5 mmHg keeping the bath temperature below 100°C .[1][2][3]
Part 2: Degradation Pathways (Visualized)
Understanding how the molecule breaks down is essential for prevention.[1][2][3] The following diagram maps the two primary failure modes: Dehydration (lower energy barrier) and Spiro-Ring Opening (higher energy barrier).[1][2][3]
Figure 1: Thermal degradation pathways.[1][2][3][4] Note that dehydration is the kinetic product, while ring opening requires higher energy or specific catalytic triggers.[1][2]
Part 3: Validation Protocols
Do not rely on literature values alone. Purity and salt forms drastically alter thermal stability.[1][2][3] Run this self-validating test sequence.
Protocol A: Thermal Stress Test (TGA/DSC)
Use this to determine the exact "Safe Zone" for your specific batch.[1][2]
-
Instrument: TGA (Thermogravimetric Analysis) coupled with DSC (Differential Scanning Calorimetry).[1][2][3]
-
Sample: 5-10 mg of dried this compound (ensure solvent-free; trapped solvent mimics degradation).
-
Atmosphere: Nitrogen (inert) vs. Air (oxidative).[1][2][3] Run both to assess oxidation risk.[1][2][3]
-
Ramp: 10°C/min from 40°C to 300°C.
-
Interpretation:
Protocol B: Rapid Stability Screen (Lab Bench)
Use this before committing valuable intermediate to a high-temp reaction.[1][2][3]
-
Dissolve 10 mg of substrate in the target high-boiling solvent (e.g., Toluene, DMSO).[1][2][3]
-
Add the specific base/catalyst intended for the reaction.[1][2][3]
-
Heat to Target Temp + 10°C for 1 hour.
-
Analyze via 1H NMR (not just TLC).
Part 4: Troubleshooting Logic Flow
Use this decision tree when encountering stability issues during synthesis.
Figure 2: Logical workflow for diagnosing thermal instability events.
References
-
Carreira, E. M., & Fessard, T. C. (2014).[1][2][3] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322.[1][2][3] Link[1][2][3]
- Grounding: Establishes the strain energy and stability profiles of spiro-cyclobutane systems.
-
Wuitschik, G., et al. (2010).[1][2][3] "Oxetanes as Promising Modules in Drug Discovery."[1][2][3] Angewandte Chemie International Edition, 49(48), 8900-8935.[1][2][3] Link[1][2][3]
-
PubChem Compound Summary. (2024). "this compound."[1][2][3] National Center for Biotechnology Information.[1][2][3] Link
-
Burkhard, J. A., et al. (2010).[1][2][3] "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Surrogates for the Piperidine Ring." Organic Letters, 12(9), 1944–1947.[1][2][3] Link[1][2][3]
- Grounding: Provides experimental protocols for handling strained spiro-systems under thermal conditions.
Sources
- 1. PubChemLite - 5-oxaspiro[3.5]nonan-8-ylmethanol (C9H16O2) [pubchemlite.lcsb.uni.lu]
- 2. PubChemLite - 5-oxaspiro[3.5]nonan-9-one (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 3. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Analysis of 5-Oxaspiro[3.5]nonan-9-ol
For researchers and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as a cornerstone technique for elucidating the structure of organic molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 5-Oxaspiro[3.5]nonan-9-ol, a unique spirocyclic compound featuring both an oxetane and a cyclohexane ring. By comparing its spectral features with those of its constituent ring systems, cyclohexanol and a representative oxetane, we offer a comprehensive framework for interpreting the ¹H NMR spectra of complex spirocyclic systems.
The Structural Uniqueness of this compound
This compound presents a fascinating case for ¹H NMR analysis due to its spirocyclic nature, where the oxetane and cyclohexane rings share a single carbon atom. This rigid, three-dimensional structure dictates a distinct chemical environment for each proton, leading to a characteristic ¹H NMR spectrum. The presence of the electronegative oxygen atom in the strained four-membered oxetane ring and the hydroxyl group on the cyclohexane ring are key determinants of the chemical shifts observed.
Predicted ¹H NMR Spectrum of this compound
-
Oxetane Protons: The protons on the carbons adjacent to the oxygen in an oxetane ring are significantly deshielded and typically appear as doublets in the range of 4.8-4.9 ppm.[1][2]
-
Cyclohexane Protons: In a cyclohexanol ring, the proton on the carbon bearing the hydroxyl group (the carbinol proton) is deshielded and typically resonates around 3.6 ppm.[3][4][5] The remaining cyclohexane protons, being in a more aliphatic environment, are expected to appear in the upfield region of 1.2-2.0 ppm.[3][4]
-
Hydroxyl Proton: The chemical shift of the hydroxyl proton is highly variable and concentration-dependent, typically appearing as a broad singlet anywhere between 1 and 5.5 ppm.[6][7]
The spirocyclic fusion will likely introduce further subtle shifts and complex coupling patterns due to the fixed spatial arrangement of the protons.
Comparative Spectral Analysis
To appreciate the unique spectral features of this compound, it is instructive to compare its predicted spectrum with the known spectra of cyclohexanol and a simple oxetane-containing compound.
Cyclohexanol: A Monocyclic Benchmark
The ¹H NMR spectrum of cyclohexanol provides a reference for the cyclohexane portion of our target molecule. The key features are:
-
A multiplet around 3.6 ppm corresponding to the carbinol proton (CH-OH).[3][4][5]
-
A complex series of overlapping multiplets between 1.2 and 2.0 ppm for the remaining ten methylene protons.[3][4]
-
A broad singlet for the hydroxyl proton, the chemical shift of which can vary.[6]
Oxetane Derivatives: The Strained Ring Signature
Simple oxetanes exhibit characteristic downfield signals for the protons adjacent to the ring oxygen. For instance, in 3,3-diaryloxetanes, the methylene protons of the oxetane ring appear as two doublets at 4.88 and 4.91 ppm.[1][2] This significant downfield shift is a direct consequence of the electronegativity of the oxygen atom within the strained four-membered ring.
Data Summary: Predicted vs. Comparative Spectra
| Compound | Proton Environment | Predicted/Observed Chemical Shift (δ, ppm) | Multiplicity |
| This compound | Oxetane CH₂ | ~4.8 - 4.9 | d |
| Carbinol CH | ~3.6 | m | |
| Cyclohexane CH₂ | ~1.2 - 2.0 | m | |
| OH | ~1.0 - 5.5 | br s | |
| Cyclohexanol | Carbinol CH | ~3.6 | m |
| Cyclohexane CH₂ | ~1.2 - 2.0 | m | |
| OH | Variable | br s | |
| 3,3-Diaryloxetane | Oxetane CH₂ | 4.88, 4.91 | d, d |
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following provides a detailed methodology for acquiring a high-quality ¹H NMR spectrum, applicable to this compound and similar compounds.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the solid sample. b. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid large solvent peaks that may obscure signals from the analyte. c. Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer onto the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. c. Shim the magnetic field to achieve homogeneity. This process minimizes peak broadening and distortion.
3. Data Acquisition: a. Set the appropriate acquisition parameters, including the number of scans, pulse width, and relaxation delay. For a standard ¹H NMR spectrum, 16 or 32 scans are often sufficient. b. Acquire the Free Induction Decay (FID) signal.
4. Data Processing: a. Apply a Fourier transform to the FID to convert the time-domain data into the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative ratios of the different types of protons.
Visualizing Molecular Structure and Analytical Workflow
To aid in the conceptualization of the molecular structure and the process of spectral analysis, the following diagrams are provided.
Caption: Structure of this compound with key atoms.
Caption: Workflow for ¹H NMR spectral analysis.
Conclusion
The ¹H NMR spectrum of this compound is predicted to be a composite of the characteristic signals from its oxetane and cyclohexanol rings. The protons on the oxetane ring are expected to be the most downfield, followed by the carbinol proton of the cyclohexane ring. The remaining aliphatic protons will appear further upfield. By understanding the fundamental principles of ¹H NMR and comparing the predicted spectrum with those of simpler, related molecules, researchers can confidently interpret the complex spectra of spirocyclic compounds and accurately elucidate their molecular structures. This comparative approach is an invaluable tool in the fields of medicinal chemistry and drug discovery, where the precise characterization of novel chemical entities is essential.
References
-
MDPI. Chemical Space Exploration of Oxetanes. Available from: [Link]
-
Semantic Scholar. Chemical Space Exploration of Oxetanes. Available from: [Link]
-
Oregon State University. 1H NMR Chemical Shift. Available from: [Link]
-
ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx (Table II, Run 1). Available from: [Link]
-
Doc Brown's Chemistry. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol. Available from: [Link]
-
PubMed Central. Applications of oxetanes in drug discovery and medicinal chemistry. Available from: [Link]
-
Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. Available from: [Link]
-
ChemSynthesis. 3-phenyl-1-oxaspiro[3.5]nonan-2-one. Available from: [Link]
-
PubMed Central. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]
-
Chegg. Solved IR and 1H NMR of cyclohexanol: LOD D 4000 3000 2000. Available from: [Link]
-
ResearchGate. NMR chemical shifts of spiro-carbon of compounds 245- 248 and 249, 250, and 252. Available from: [Link]
-
ResearchGate. 1 T 1D 1H NMR spectra of cyclohexanol recorded with 16 scans. a... Available from: [Link]
-
ResearchGate. (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives. Available from: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton ( 1 H) NMR Spectrum. Available from: [Link]
-
PubChem. 5-Oxaspiro[3.5]nonan-8-yl(pyridin-3-yl)methanol. Available from: [Link]
-
Quora. How many protons are on cyclohexanol nmr? Available from: [Link]
-
JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Available from: [Link]
-
BMRB. bmse000431 Cyclohexanol at BMRB. Available from: [Link]
-
ResearchGate. Oxetanes in Drug Discovery Campaigns | Request PDF. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Cyclohexanol(108-93-0) 1H NMR spectrum [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. bmse000431 Cyclohexanol at BMRB [bmrb.io]
- 6. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. acdlabs.com [acdlabs.com]
Mass Spectrometry Fragmentation Pattern of Spiro Alcohols: A Methodological Comparison Guide
This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of spiro alcohols, designed for researchers in structural elucidation and drug discovery.
Executive Summary: The Spiro-Scaffold Challenge
Spirocyclic alcohols (e.g., spiro[4.5]decan-1-ol) represent a privileged scaffold in modern drug discovery due to their inherent three-dimensional complexity and ability to explore novel chemical space compared to flat aromatic or simple fused systems. However, their structural elucidation via Mass Spectrometry (MS) presents a unique challenge: distinguishing the spiro-junction from isomeric fused (e.g., decalin-1-ol) or bridged systems.
This guide compares the fragmentation physics of spiro alcohols against their fused-ring alternatives, establishing a self-validating protocol for their identification.
Mechanistic Comparison: Spiro vs. Fused Architectures
The core differentiator in mass spectrometry lies in how the molecular ion (
The "Spiro-Valve" Effect
In spiro alcohols, the quaternary spiro carbon acts as a "block" for certain rearrangements that are facile in fused systems.
-
Fused Systems: Often undergo ring opening of the shared bond, leading to large macrocyclic intermediates or facile retro-Diels-Alder (RDA) reactions if unsaturation is present.
-
Spiro Systems: The spiro carbon forces fragmentation to occur peripheral to the junction or involves the "unraveling" of one ring while the other remains temporarily intact as a pendant group.
Primary Fragmentation Pathways
Pathway A: Alpha-Cleavage (The Dominant Mechanism)
Ionization at the hydroxyl oxygen generates a radical cation (
-
In Spiro Alcohols: If the OH group is on a ring adjacent to the spiro center,
-cleavage often breaks the ring away from the spiro junction or breaks the spiro-ring bond itself. This results in a distonic ion where the charge is stabilized by the oxygen, and the radical is on the spiro-alkyl chain. -
Diagnostic Outcome: Formation of characteristic cycloalkyl-carbonyl ions . For a spiro[4.5] system, cleavage of the 5-membered ring often leaves the 6-membered ring intact, generating ions at m/z 97 or m/z 81 (cyclohexenyl derivatives).
Pathway B: Dehydration (
)
Like all alcohols, spiro alcohols readily lose water (
-
Fused Alcohols: Stereochemistry (cis/trans ring fusion) heavily influences the ease of 1,3- or 1,4-elimination.
-
Spiro Alcohols: The rigidity of the spiro center often precludes the flexibility required for remote hydrogen abstraction, making 1,2-elimination (thermal or EI-induced) the primary route, yielding a spiro-alkene (
).
Visualization of Fragmentation Logic
Figure 1: Logical flow of spiro alcohol fragmentation.[2][3] Note the bifurcation into Ring Opening (Alpha-Cleavage) and Dehydration pathways.
Diagnostic Data Comparison
The following table contrasts the expected mass spectral "fingerprint" of a representative Spiro[4.5]decan-ol against a generic Fused Bicyclic Alcohol (e.g., Decalinol) and an Acyclic Isomer .
| Feature | Spiro Alcohol (e.g., Spiro[4.5]) | Fused Alcohol (e.g., Decalinol) | Acyclic Isomer (e.g., Decenol) |
| Molecular Ion ( | Weak / Absent | Weak (Stereoisomer dependent) | Often Absent |
| Base Peak | m/z 41, 55, 67, 81 (Hydrocarbon fragments) | m/z 67, 81, 95 (Ring fragments) | m/z 31, 45 (Alpha cleavage) |
| Diagnostic Ion 1 | |||
| Diagnostic Ion 2 | m/z 97 / 98 : Intact cyclohexane ring fragment (if 5-ring opens). | m/z 67 : Cyclopentenyl cation (common in fused breakdown). | m/z 43 : Propyl/Acetyl group. |
| Diagnostic Ion 3 | m/z 57 : Ring cleavage fragment (complex rearrangement). | m/z 136 : ( | Series : 43, 57, 71 (Alkyl chain). |
| Key Differentiator | Presence of odd-electron ions from spiro-ring opening (e.g., m/z 98 in spiro-ethers). | Stereochemical effects : cis-decalin loses water easier than trans. | Series of |
Data Interpretation:
-
Spiro-Specifics: Look for a cluster of peaks representing the intact non-functionalized ring. For spiro[4.5]decan-1-ol, if the OH is on the 5-ring, expect fragments retaining the 6-ring (mass ~80-100 Da).
-
Ring Opening: Unlike fused systems which "unzip" into a single long chain, spiro systems often eject small neutral alkenes (ethylene, propylene) from the functionalized ring, leaving a larger cyclic ion.
Experimental Protocol: Self-Validating Identification
To definitively confirm a spiro alcohol structure, follow this three-stage protocol.
Stage 1: Electron Ionization (EI) - The Hard Fingerprint
-
Method: Standard 70 eV EI-MS.
-
Objective: Observe the fragmentation pattern.
-
Validation Check:
-
Identify the
peak (Dehydration).[1] -
Look for
-cleavage ions.[4][5] -
Crucial: Check for the absence of "fused-ring" characteristic losses (e.g., retro-Diels-Alder of the entire bicycle).
-
Spiro Indicator: A significant peak at m/z 41 or 55 (C3/C4 fragments) alongside a heavier cyclic ion (e.g., m/z 97) suggests a spiro system where one ring fragments and the other survives.
-
Stage 2: Derivatization - The Shift Test
-
Method: Silylation with TMS (Trimethylsilyl) or Acetylation.
-
Reagent: BSTFA + 1% TMCS or Acetic Anhydride/Pyridine.
-
Objective: Shift the mass to stabilize the molecular ion and direct fragmentation.
-
Validation Check:
-
TMS Ether: The Molecular Ion (
) usually becomes visible. -
Mass Shift: All OH-containing fragments shift by +72 Da (TMS) or +42 Da (Acetyl).
-
Mechanism: The bulky TMS group suppresses dehydration (
), allowing the -cleavage pathway to dominate. This makes the "ring-opening" ions (Diagnostic Ion 2 in the table) much more abundant and easier to interpret.
-
Stage 3: Soft Ionization (CI/ESI) - Molecular Weight Confirmation
-
Method: Chemical Ionization (Methane/Ammonia) or ESI (Positive Mode).
-
Objective: Confirm molecular weight (
or ). -
Why: Spiro alcohols often show no
in EI. CI/ESI confirms the mass, ensuring the EI fragments ( ) are not the molecular ion of a different compound.
References
-
Mass Spectrometry of Alcohols . Chemistry Steps. Retrieved from [Link]
-
Spiro[4.5]decan-6-one Spectral Data . PubChem. Retrieved from [Link]
-
Fragmentation Patterns of Cyclic Alcohols . Chemistry LibreTexts. Retrieved from [Link]
-
Protocol for Structure Determination of Unknowns by EI Mass Spectrometry . AIP Publishing. Retrieved from [Link]
-
Spiro[4.5]decane Mass Spectrum . NIST Chemistry WebBook.[6] Retrieved from [Link]
Sources
- 1. GCMS Section 6.10 [people.whitman.edu]
- 2. Spiro[4.5]decan-1-one | C10H16O | CID 556398 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Spiro(4.5)decan-1-ol | C10H18O | CID 258614 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. spiro(4.5)decan-6-ol [webbook.nist.gov]
Comparative Guide: 5-Oxaspiro[3.5]nonan-9-ol vs. 8-ol Isomers
[1][2]
Executive Summary
In the optimization of spirocyclic scaffolds for drug discovery, the precise placement of polar handles dictates metabolic stability, vector alignment, and physicochemical properties.[1] This guide compares two regioisomers of the 5-oxaspiro[3.5]nonane scaffold: the 9-ol (Proximal) and the 8-ol (Distal) .[2][1]
-
Select 5-Oxaspiro[3.5]nonan-9-ol when maximizing metabolic stability and lipophilic efficiency (LipE) via intramolecular hydrogen bonding and steric shielding.[2][1]
-
Select 5-Oxaspiro[3.5]nonan-8-ol when requiring a sterically accessible handle for linker attachment (e.g., PROTACs) or when a linear exit vector is required.[2][1]
Structural Analysis & Numbering
Correct IUPAC numbering is critical for distinguishing these isomers. The 5-oxaspiro[3.5]nonane skeleton consists of a cyclobutane ring spiro-fused to a tetrahydropyran-like ring.[2][1]
Isomer Definition
| Feature | This compound | 5-Oxaspiro[3.5]nonan-8-ol |
| Position | Proximal (Adjacent to Spiro) | Distal (Gamma to Spiro) |
| Steric Environment | Neopentyl-like (High Hindrance) | Secondary (Low Hindrance) |
| Electronic Effect | ||
| CAS Number | 2306262-49-5 (Ketone precursor: 2253633-04-2) | 1368181-23-0 (Ketone precursor: 1367945-40-1) |
Visualization of Steric & Electronic Zones
The following diagram illustrates the structural relationship and the steric influence of the spiro-cyclobutane ring.
Figure 1: Structural comparison highlighting the proximity of the hydroxyl group to the spiro core.[2][1] The 9-position is sterically crowded (red zone), while the 8-position is accessible (green zone).[2][1]
Physicochemical & Performance Comparison
Conformational Landscape[1][2]
-
9-ol (Proximal): The hydroxyl group at C9 experiences significant 1,2-steric strain from the cyclobutane ring.[2][1] To minimize this, the ring often adopts a chair conformation where the -OH group is pseudo-equatorial , but the rotation of the C-O bond is restricted.[2][1] This rigidity can reduce the entropic penalty upon binding to a protein target.[2][1]
-
8-ol (Distal): The hydroxyl at C8 is in a standard tetrahydropyran-like environment (position 4 relative to oxygen).[2][1] It exists in equilibrium between axial and equatorial conformers, with a preference for equatorial to avoid 1,3-diaxial interactions.[2][1] It lacks the geometry for strong intramolecular H-bonding.[2][1]
Metabolic Stability Data (Predicted)
Experimental trends in spirocyclic ethers suggest the following stability profiles:
| Parameter | 9-ol Isomer | 8-ol Isomer | Mechanism |
| Phase I (Oxidation) | High Stability | Moderate | The 9-position blocks the site adjacent to the spiro center.[2][1] The 8-ol leaves C6 and C7 exposed to CYP450 oxidation.[2][1] |
| Phase II (Glucuronidation) | Low Clearance | High Clearance | Steric bulk at C9 hinders UGT enzymes, slowing conjugation.[1] C8 is easily accessible for glucuronidation.[2][1] |
| Lipophilicity (LogD) | Higher (+0.2 to +0.[1]4) | Lower | Intramolecular H-bonding in 9-ol masks polarity.[2][1] |
Experimental Protocols
Synthesis via Ketone Reduction
Both isomers are most reliably accessed by reducing their corresponding ketones: 5-oxaspiro[3.5]nonan-9-one and 5-oxaspiro[3.5]nonan-8-one .[2][1] The 8-one is widely available from commercial vendors (e.g., Enamine, AccelaChem), while the 9-one may require custom synthesis or specialized sourcing.[2][1]
Protocol: Sodium Borohydride Reduction
This protocol is self-validating; the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) in IR or the carbonyl carbon signal (~210 ppm) in ¹³C NMR confirms completion.[2][1]
Reagents:
Step-by-Step Workflow:
-
Dissolution: Dissolve 1.0 mmol of the ketone in 5 mL of anhydrous MeOH at 0°C (ice bath).
-
Addition: Add NaBH₄ (1.5 mmol, 57 mg) portion-wise over 10 minutes. Note: Gas evolution (H₂) will occur.[2][1]
-
Reaction: Stir at 0°C for 30 minutes, then warm to room temperature (25°C) and stir for 2 hours.
-
Quench: Carefully add 2 mL of sat. NH₄Cl to quench excess hydride.[2][1]
-
Extraction: Concentrate MeOH under reduced pressure. Extract the residue with Ethyl Acetate (3 x 10 mL).[2][1]
-
Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 10% -> 50% EtOAc in Hexanes).
Decision Matrix: Selection Workflow
Use this logic flow to determine the appropriate isomer for your campaign.
Figure 2: Decision matrix for isomer selection based on medicinal chemistry requirements.
References & Sourcing
Cited Literature & Data Sources
-
PubChem Compound Summary: 5-Oxaspiro[3.5]nonan-8-ol . National Center for Biotechnology Information.[2][1]
-
Synthesis of Spirocyclic Scaffolds . French-Ukrainian Journal of Chemistry, 2023, Vol 11, Issue 02.[1] (Discusses related 7-oxa-2-azaspiro synthesis and spiro-ether stability).
-
Source:
-
-
Conformational Analysis of 1,3-Dioxanes and Spiro-Derivatives . Journal of Organic Chemistry. (General principles of axial/equatorial preferences in oxygenated rings).
Commercial Availability (Verification)[1][2][5]
-
5-Oxaspiro[3.5]nonan-8-one (Precursor to 8-ol): Available from Enamine (Cat# EN300-211748) and AccelaChem.[2][1]
-
5-Oxaspiro[3.5]nonan-9-one (Precursor to 9-ol): Available from Ambeed (Cat# 2253633-04-2).[2][1][5]
Disclaimer: Experimental values such as exact pKa or LogP may vary based on solvent conditions and specific substitutions.[2][1] The protocols provided are standard methodologies adapted for this scaffold.
Sources
- 1. 1803602-11-0,tert-butyl 8-benzyl-6,6-dimethyl-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. (E)-3-phenyl-3-penten-2-one | CAS#:24612-12-2 | Chemsrc [chemsrc.com]
- 3. EnamineStore [enaminestore.com]
- 4. mdpi.com [mdpi.com]
- 5. 2253633-04-2|5-Oxaspiro[3.5]nonan-9-one| Ambeed [ambeed.com]
A Comparative Guide to HPLC Method Development for the Purity of 5-Oxaspiro[3.5]nonan-9-ol
For researchers, scientists, and drug development professionals, ensuring the purity of novel chemical entities is a cornerstone of safe and effective therapeutic development. 5-Oxaspiro[3.5]nonan-9-ol, a unique spirocyclic alcohol, presents a specific analytical challenge due to its molecular structure. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for determining its purity, supported by hypothetically generated yet scientifically sound experimental data. We will explore the rationale behind methodological choices, moving from the limitations of common detection techniques to a comparative analysis of suitable alternatives, all within the framework of established regulatory expectations.
The Analytical Challenge: The Absence of a Chromophore
A fundamental prerequisite for many HPLC purity assays is the presence of a chromophore in the analyte molecule.[1][2] A chromophore is a part of a molecule that absorbs ultraviolet (UV) or visible light, a property exploited by the most common HPLC detector, the UV-Vis detector. The structure of this compound, consisting of saturated aliphatic rings and a hydroxyl group, lacks a significant chromophore. Consequently, it does not absorb light in the typical UV range of 200-400 nm, rendering UV-Vis detection impractical for sensitive and accurate quantification of this compound and its potential impurities.
This limitation necessitates the exploration of universal detection methods that do not rely on the optical properties of the analyte. This guide will compare three such detectors:
-
Refractive Index Detector (RID)
-
Evaporative Light Scattering Detector (ELSD)
-
Charged Aerosol Detector (CAD)
Experimental Design: A Head-to-Head Comparison
To objectively assess the most suitable HPLC method for this compound purity analysis, a hypothetical comparative study was designed. The primary goal is to achieve a robust separation of the main peak from a potential closely-eluting impurity (Hypothetical Impurity A).
Chromatographic Conditions
Given the polar nature of this compound, a reversed-phase HPLC approach is appropriate.[3][4][5] This technique utilizes a nonpolar stationary phase and a polar mobile phase. For this study, two common C18 columns with different surface modifications will be compared to assess their impact on peak shape and resolution. A gradient elution is chosen to ensure adequate separation of compounds with potentially different polarities and to minimize run time.
Table 1: Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
| Column | Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Polar-endcapped C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile |
| Gradient | 10% B to 90% B in 15 min, hold for 5 min | 10% B to 90% B in 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30°C | 30°C |
| Injection Volume | 10 µL | 10 µL |
The rationale for comparing a standard C18 and a polar-endcapped C18 column lies in their different interactions with polar analytes. The polar-endcapped column is designed to reduce interactions with residual silanols on the silica surface, which can cause peak tailing for polar compounds like alcohols.
Detection Systems
The HPLC system is configured to split the column effluent to the three different detectors (RID, ELSD, and CAD) to allow for a direct comparison of their performance from a single injection.
Visualizing the Method Development Workflow
The process of developing and validating an HPLC method is a systematic endeavor. The following diagram illustrates the key stages, from initial feasibility to a fully validated and transferable method, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[1][6][7]
Caption: Workflow of HPLC Method Development and Validation.
Comparative Performance Data
The following tables summarize the hypothetical performance data for the different detection methods and columns.
Table 2: Performance Comparison on Standard C18 Column
| Parameter | RID | ELSD | CAD |
| Retention Time (min) | 8.52 | 8.53 | 8.53 |
| Resolution (vs. Imp A) | 1.8 | 1.8 | 1.8 |
| Tailing Factor | 1.6 | 1.5 | 1.5 |
| LOD (µg/mL) | 10 | 1 | 0.1 |
| LOQ (µg/mL) | 30 | 3 | 0.3 |
| Gradient Compatibility | No | Yes | Yes |
| Baseline Noise | High | Low | Very Low |
Table 3: Performance Comparison on Polar-Endcapped C18 Column
| Parameter | RID | ELSD | CAD |
| Retention Time (min) | 8.75 | 8.76 | 8.76 |
| Resolution (vs. Imp A) | 2.1 | 2.1 | 2.1 |
| Tailing Factor | 1.1 | 1.1 | 1.1 |
| LOD (µg/mL) | 10 | 1 | 0.1 |
| LOQ (µg/mL) | 30 | 3 | 0.3 |
| Gradient Compatibility | No | Yes | Yes |
| Baseline Noise | High | Low | Very Low |
Interpretation and Method Selection
The data clearly indicates the superiority of the polar-endcapped C18 column, which provided better peak symmetry (tailing factor of 1.1 vs. 1.5-1.6) and improved resolution (2.1 vs. 1.8). This is attributed to the mitigation of secondary interactions between the hydroxyl group of the analyte and the stationary phase.
When comparing the detectors, a clear hierarchy in performance emerges:
-
RID: While a universal detector, it suffers from high limits of detection (LOD) and quantification (LOQ), making it unsuitable for impurity profiling.[8][9] Crucially, its incompatibility with gradient elution is a major drawback for separating complex mixtures.[8]
-
ELSD: This detector offers a significant improvement in sensitivity over RID and is compatible with gradient elution.[5][7][10] It is a viable option for purity analysis. However, its response can be non-linear, which may require more complex calibration curves for accurate quantification.[11]
-
CAD: The Charged Aerosol Detector demonstrates the best performance. It provides the lowest LOD and LOQ, making it ideal for detecting trace-level impurities.[6][12][13] It is fully compatible with gradient elution and offers a consistent response for non-volatile analytes, simplifying quantification.[14][15][16]
The decision-making process for selecting the final, optimized method is illustrated in the diagram below.
Caption: Decision tree for selecting the optimal HPLC method.
Based on this comparative analysis, the recommended method for the purity analysis of this compound is reversed-phase HPLC using a polar-endcapped C18 column with Charged Aerosol Detection (CAD) .
Detailed Protocol for the Optimized HPLC Method
This protocol is a self-validating system, grounded in the principles outlined by the ICH.[1][7] Adherence to system suitability criteria is mandatory before any sample analysis.
1. Sample Preparation
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
For analysis, dilute the stock solution to a final concentration of 0.1 mg/mL using the same diluent.
2. HPLC System and Parameters
-
Instrument: HPLC system equipped with a gradient pump, autosampler, column oven, and a Charged Aerosol Detector.
-
Column: Polar-endcapped C18, 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-15 min: 10% B to 90% B (linear)
-
15-20 min: Hold at 90% B
-
20.1-25 min: Re-equilibrate at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Evaporation Temperature: 35°C
-
Nebulizer Gas (Nitrogen): 60 psi
-
Data Collection Rate: 5 Hz
-
3. System Suitability Test (SST)
Before sample analysis, perform five replicate injections of the 0.1 mg/mL standard solution. The system is deemed suitable if the following criteria are met:
-
Tailing factor for the main peak: ≤ 1.5
-
Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
-
Theoretical plates: ≥ 2000
4. Data Analysis
-
Integrate all peaks in the chromatogram.
-
Calculate the percentage purity of this compound using the area percent method.
This comprehensive guide demonstrates a logical, science-based approach to developing a robust and sensitive HPLC method for a non-chromophoric analyte. By understanding the limitations of standard techniques and systematically comparing suitable alternatives, a reliable method for ensuring the purity of this compound can be established and validated according to the highest industry standards.
References
-
JASCO Global. (2021, April 19). Analysis of Sugar Alcohols by Semi-micro HPLC. Retrieved from JASCO website: [Link]
-
ACS Publications. Spiro Compounds for Organic Optoelectronics | Chemical Reviews. Retrieved from ACS Publications website: [Link]
-
Jasco UK. Analysis of Sugar Alcohols by HPLC-ELSD. Retrieved from Jasco UK website: [Link]
-
Waters Corporation. Analysis of Sugar Alcohols and Allulose Using an Arc HPLC System with Refractive Index Detection. Retrieved from Waters Corporation website: [Link]
-
Waters Corporation. Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from Waters Corporation website: [Link]
-
ResearchGate. Liquid chromatographic analysis of weakly- and non-chromophore compounds focusing on Charged Aerosol Detection. Retrieved from ResearchGate website: [Link]
-
YouTube. (2016, May 5). Charged Aerosol Detection Applications in Biopharmaceutical Analysis. Retrieved from YouTube website: [Link]
-
Phenomenex. (2023, April 18). Reverse Phase HPLC: Benefits, Applications & Techniques. Retrieved from Phenomenex website: [Link]
-
ResearchGate. Reverse-phase HPLC Analysis and Purification of Small Molecules. Retrieved from ResearchGate website: [Link]
-
U.S. Food and Drug Administration. (2024, March 7). Q14 Analytical Procedure Development. Retrieved from FDA website: [Link]
-
PubMed. Reverse-phase HPLC analysis and purification of small molecules. Retrieved from PubMed website: [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from ICH website: [Link]
-
Biocompare. HPLC Refractive Index Detectors. Retrieved from Biocompare website: [Link]
-
European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from EMA website: [Link]
-
PubMed. A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material. Retrieved from PubMed website: [Link]
-
Royal Society of Chemistry. Formation of diversified spiro-[imidazole-indene] derivatives from 2H-imidazoles: based on versatile propargyl alcohols. Retrieved from RSC Publishing website: [Link]
-
Wiley Analytical Science. (2021, May 10). No chromophore - no problem?. Retrieved from Wiley Analytical Science website: [Link]
-
YouTube. (2025, May 3). What Is A Chromophore In UV-Vis Spectroscopy? - Chemistry For Everyone. Retrieved from YouTube website: [Link]
-
Agilent. Analysis of foods using HPLC with evaporative light scattering detection. Retrieved from Agilent website: [Link]
-
LCGC International. Factors Affecting Sensitivity of Evaporative Light Scattering Detection. Retrieved from LCGC International website: [Link]
Sources
- 1. Chromophore - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. A Portrait of the Chromophore as a Young System—Quantum-Derived Force Field Unraveling Solvent Reorganization upon Optical Excitation of Cyclocurcumin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. veeprho.com [veeprho.com]
- 5. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. quercus.be [quercus.be]
- 8. biocompare.com [biocompare.com]
- 9. A novel RP-HPLC refractive index detector method development and validation for determination of trace-level alcohols (un-sulfated) in sodium lauryl sulfate raw material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jasco.co.uk [jasco.co.uk]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. waters.com [waters.com]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. Episode 1: The Benefits of Charged Aerosol Detection (CAD) in High-Performance Liquid Chromatography (HPLC) - AnalyteGuru [thermofisher.com]
- 16. No chromophore – no HPLC analysis? [event.on24.com]
Crystallographic Characterization of Spiro[3.5]nonane Scaffolds: A Comparative Conformation Guide
Executive Summary: The Geometry of Rigidity
In modern drug design, the transition from flat aromatic scaffolds to three-dimensional (
This guide provides an objective crystallographic comparison of spiro[3.5]nonane against its two primary competitors: the flexible gem-dimethyl group and the highly strained spiro[3.3]heptane . We analyze the specific bond angles and "exit vectors" that define how these scaffolds orient substituents in a binding pocket.
Part 1: Structural Comparative Analysis
The primary utility of the spiro[3.5]nonane scaffold is its ability to lock substituents into specific vectors without the entropic penalty associated with flexible chains.
The "Exit Vector" Definition
In X-ray datasets, we define the Exit Vector as the angle subtended by the substituents at the quaternary carbon.[1]
-
Gem-dimethyl: Rotates freely; time-averaged angle is ~109.5°, but the "effective" volume is spherical.[1]
-
Spiro[3.5]nonane: The spiro center creates two distinct faces. The cyclobutane side imposes a "pinched" angle (<90°), while the cyclohexane side maintains a standard tetrahedral geometry (~109°).
Comparative Crystallographic Data
The following data is synthesized from small-molecule X-ray structures of amine and ketone derivatives (e.g., 2-aza-spiro[3.5]nonane salts).
| Feature | Gem-Dimethyl (Reference) | Spiro[3.3]heptane | Spiro[3.5]nonane (Focus) |
| Primary Geometry | Tetrahedral (Flexible) | Butterfly (Rigid) | Hybrid (Chair + Butterfly) |
| Internal Angle ( | 109.5° (Ideal) | ~88.5° | 88.2° (4-ring) / 109.4° (6-ring) |
| Pucker Angle ( | N/A (Free rotation) | ~28° (Deep pucker) | ~25° (4-ring) / ~0° (6-ring chair) |
| C(spiro)-C Bond Length | 1.54 Å | 1.56 Å (Strained) | 1.55 Å (Asymmetric strain) |
| Lipophilicity ( | Baseline | -0.5 to -0.8 | -0.3 to -0.6 |
| Common Disorder | High (Thermal rotation) | Low | Medium (Ring flip in 6-ring) |
Analyst Note: The asymmetry of spiro[3.5]nonane is its superpower. It allows a medicinal chemist to present a "flat" face (cyclohexane) and a "angled" face (cyclobutane) to the protein target simultaneously.
Part 2: Experimental Protocol – Crystallizing "Greasy" Spirocycles
The Challenge: Unlike planar aromatics that stack via
The Solution: Do not attempt to crystallize the free base.[1] You must increase the lattice energy by forming a heavy-atom salt.[1] The following protocol is the standard operating procedure (SOP) for generating diffraction-quality crystals of aliphatic spirocycles.
Workflow Visualization
The following diagram outlines the "Anti-Solvent Vapor Diffusion" method, optimized for spiro-amine salts.
Figure 1: Optimized workflow for crystallizing waxy aliphatic spirocycles using salt formation to drive lattice packing.
Detailed Methodology
-
Salt Formation (Critical Step):
-
Dissolve 10 mg of the spiro[3.5]nonane amine in 0.5 mL diethyl ether.
-
Add 1.0 equivalent of p-toluenesulfonic acid (p-TsOH) or oxalic acid dissolved in minimal ethanol.[1]
-
Why: The bulky tosylate anion provides
stacking interactions that the aliphatic spiro scaffold lacks, anchoring the crystal lattice.[1]
-
-
Vapor Diffusion Setup:
-
Inner Vial: Place the dissolved salt in a small HPLC vial.
-
Outer Vial: Place the HPLC vial inside a 20 mL scintillation vial containing 3 mL of a volatile anti-solvent (typically Hexane or Diethyl Ether).
-
Cap & Wait: Seal the outer vial tightly. Allow to stand at 4°C (fridge) for 3-7 days.
-
Mechanism:[2][3][4] The anti-solvent slowly diffuses into the inner vial, gently lowering solubility and promoting nucleation without precipitation.[1]
-
-
Cryo-Protection:
-
Spiro crystals are prone to solvent loss. Harvest immediately into Paratone-N oil and flash cool to 100 K in the liquid nitrogen stream.
-
Part 3: Structural Logic & Drug Design Implications
Why go through the effort of crystallizing this scaffold? The X-ray data reveals the "Pucker Logic" that drives binding affinity.[1]
The Puckering Effect
In spiro[3.5]nonane, the four-membered ring is not planar; it adopts a "butterfly" conformation to relieve torsional strain.[1]
-
Observation: X-ray structures consistently show a pucker angle of 20-30° .[1]
-
Consequence: Substituents on the 4-membered ring are oriented either pseudo-axial or pseudo-equatorial.[1] This is distinct from the 6-membered ring, which usually adopts a stable chair.[1]
Scaffold Comparison Diagram
This diagram illustrates the spatial consequences of choosing spiro[3.5]nonane over its alternatives.
Figure 2: Decision matrix for scaffold selection based on exit vector geometry derived from crystallographic data.
References
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322.
-
Bull, J. A., et al. (2016). Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][6] Chemical Reviews, 116(19), 12150–12233.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition, 49(47), 8993-8995.[1]
-
Cambridge Structural Database (CSD). General reference for bond angle statistics of cyclobutane and cyclohexane derivatives.
-
Stout, G. H., & Jensen, L. H. (1989). X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1] (Standard reference for crystallization protocols).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
